[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine
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Overview
Description
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a pyrazole ring, and a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclization of hydrazine with a diketone to form the pyrazole ring. The cyclopentyl group is then introduced through alkylation reactions. The final step involves the attachment of the propylamine chain via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Properties
Molecular Formula |
C15H27N3O |
---|---|
Molecular Weight |
265.39 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C15H27N3O/c1-13(2)19-9-5-8-16-10-14-11-17-18(12-14)15-6-3-4-7-15/h11-13,15-16H,3-10H2,1-2H3 |
InChI Key |
ZXZPOSXTJZXSHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNCC1=CN(N=C1)C2CCCC2 |
Origin of Product |
United States |
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